molecular formula C20H21N5O4S B2734193 2-(5-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine CAS No. 1705461-96-6

2-(5-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine

Cat. No.: B2734193
CAS No.: 1705461-96-6
M. Wt: 427.48
InChI Key: BHJLOWJCJHLIGE-UHFFFAOYSA-N
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Description

2-(5-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine is a complex organic compound that features a unique combination of functional groups, including a benzofuran ring, a piperidine moiety, and an oxadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzofuran Ring: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate alkylating agent.

    Synthesis of the Piperidine Moiety: This step involves the formation of the piperidine ring, which can be synthesized through a reductive amination reaction.

    Formation of the Oxadiazole Ring: This can be accomplished through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

    Coupling Reactions: The final step involves coupling the benzofuran, piperidine, and oxadiazole moieties together using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-(5-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine can undergo various types of chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include alkyl halides and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction of the oxadiazole ring can yield amine derivatives.

Scientific Research Applications

2-(5-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine has a wide range of scientific research applications, including:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes and pathways.

    Medicine: This compound has potential therapeutic applications, including as an anticancer agent and an antimicrobial agent.

    Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(5-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The piperidine moiety can interact with neurotransmitter receptors, affecting signal transduction pathways. The oxadiazole ring can interact with DNA and RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds such as psoralen and angelicin have similar structural features and biological activities.

    Piperidine Derivatives: Compounds such as piperine and piperidine alkaloids have similar structural features and biological activities.

    Oxadiazole Derivatives: Compounds such as furazolidone and nitrofurazone have similar structural features and biological activities.

Uniqueness

2-(5-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This compound’s ability to interact with multiple molecular targets and pathways makes it a versatile tool for scientific research and potential therapeutic applications.

Properties

IUPAC Name

5-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-3-yl]methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4S/c26-30(27,16-3-4-18-15(11-16)5-9-28-18)25-8-1-2-14(13-25)10-19-23-20(24-29-19)17-12-21-6-7-22-17/h3-4,6-7,11-12,14H,1-2,5,8-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJLOWJCJHLIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCC3)CC4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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